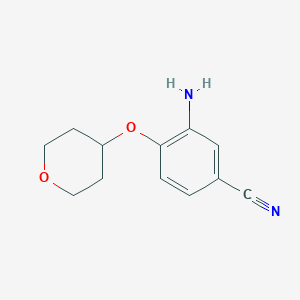
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol is a complex organic compound that features multiple functional groups, including benzyloxy, tert-butyldiphenylsilyl, and chlorodecane moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol typically involves multiple steps, including the protection of hydroxyl groups, introduction of the benzyloxy and tert-butyldiphenylsilyl groups, and chlorination. Common reagents used in these steps include benzyl chloride, tert-butyldiphenylsilyl chloride, and thionyl chloride. Reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, and catalysts like pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are critical for applications in pharmaceuticals and fine chemicals.
化学反応の分析
Types of Reactions
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of the chlorodecane moiety to a decane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
科学的研究の応用
Chemistry
In organic synthesis, (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific stereochemistry and functional group arrangements.
Industry
In the chemical industry, it can be used as a building block for the production of fine chemicals and specialty materials.
作用機序
The mechanism by which (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol exerts its effects depends on its application. In synthetic chemistry, its reactivity is governed by the presence of reactive functional groups. In biological systems, it may interact with specific enzymes or receptors, although detailed studies would be required to elucidate these interactions.
類似化合物との比較
Similar Compounds
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-bromodecane-4,6-diol: Similar structure but with a bromine atom instead of chlorine.
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-iododecane-4,6-diol: Similar structure but with an iodine atom instead of chlorine.
特性
分子式 |
C33H45ClO4Si |
|---|---|
分子量 |
569.2 g/mol |
IUPAC名 |
(4S,6S,7R)-1-[tert-butyl(diphenyl)silyl]oxy-7-chloro-10-phenylmethoxydecane-4,6-diol |
InChI |
InChI=1S/C33H45ClO4Si/c1-33(2,3)39(29-18-9-5-10-19-29,30-20-11-6-12-21-30)38-24-13-17-28(35)25-32(36)31(34)22-14-23-37-26-27-15-7-4-8-16-27/h4-12,15-16,18-21,28,31-32,35-36H,13-14,17,22-26H2,1-3H3/t28-,31+,32-/m0/s1 |
InChIキー |
DWJMTSOGEWXIBG-YXQUNVLPSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@@H](C[C@@H]([C@@H](CCCOCC3=CC=CC=C3)Cl)O)O |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(CC(C(CCCOCC3=CC=CC=C3)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)








![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)


